Tianeptine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antidepressant Effects

Several studies have explored the effectiveness of Tianeptine in treating major depressive disorder. These studies generally found it to be as effective as other commonly used antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) []. However, the exact mechanism of action by which Tianeptine exerts its antidepressant effects is still being investigated [].

Opioid Receptor Activity

Tianeptine exhibits a unique characteristic by acting as a full agonist at the mu-opioid receptor []. This activity contributes to its potential for both therapeutic and problematic effects. While it may contribute to its antidepressant effects and pain-relieving properties, it also carries a significant risk of dependence and abuse [].

Additional Research Areas

Research on Tianeptine's potential applications extends beyond its primary use as an antidepressant. Studies have explored its potential benefits in treating:

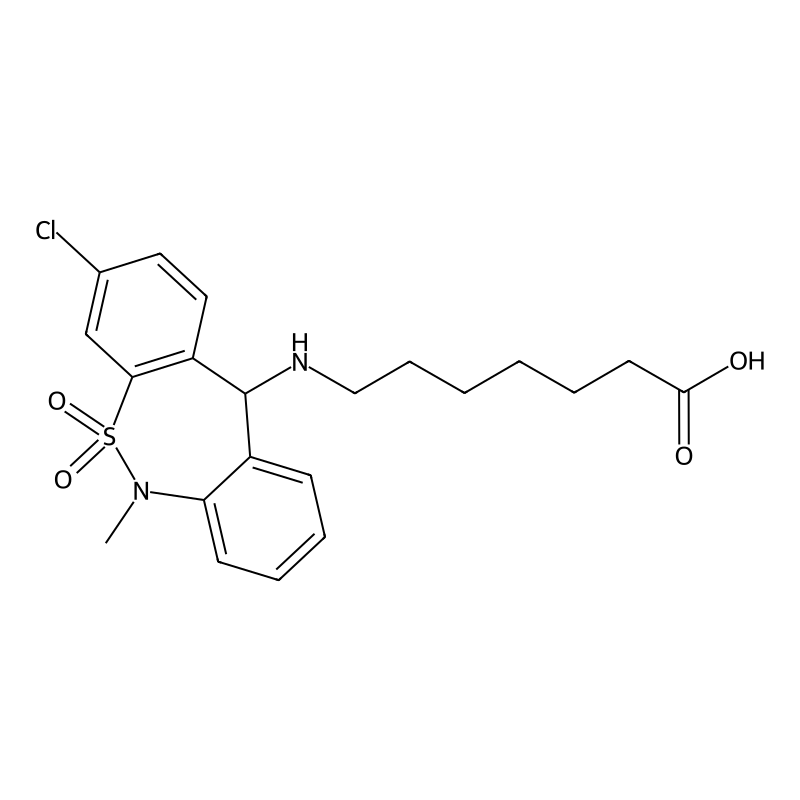

Tianeptine is an atypical tricyclic antidepressant primarily used to treat major depressive disorder. Unlike traditional antidepressants, it does not act as a serotonin reuptake inhibitor. Instead, tianeptine has a unique mechanism of action involving the modulation of glutamatergic neurotransmission and opioid receptor activity. Its chemical structure includes a heptanoic acid side chain and heteroatoms such as sulfur and nitrogen, distinguishing it from classical tricyclic antidepressants .

Tianeptine undergoes metabolic processes primarily through beta-oxidation of its heptanoic side chain. The compound is metabolized into three major metabolites, which are then eliminated mainly via the kidneys. Approximately 66% of the administered dose is excreted within a week, with only 3% found unchanged in urine after 24 hours . The drug's metabolism also involves conjugation with glucuronide and glutamine, leading to its elimination through bile .

Tianeptine exhibits several biological activities that contribute to its antidepressant effects. Notably, it binds to the mu opioid receptor and acts as an agonist, which is associated with its potential for abuse and euphoric effects at higher doses . Additionally, tianeptine has been shown to decrease extracellular levels of serotonin in the brain, which is contrary to the actions of most antidepressants. It facilitates synaptic plasticity by enhancing glutamate receptor signaling and modulating stress-induced changes in glutamate levels . This unique interaction with the glutamatergic system is believed to play a crucial role in its therapeutic effects against depression.

The synthesis of tianeptine involves several steps that typically include:

- Formation of the central thiazepine ring.

- Introduction of the heptanoic acid side chain.

- Functionalization to incorporate the chlorine atom and hydroxyl group.

The exact synthetic routes may vary, but they generally involve standard organic reactions such as nucleophilic substitutions and cyclization processes to construct the complex structure of tianeptine .

Research indicates that tianeptine interacts with various neurotransmitter systems beyond just serotonin. Its action on mu opioid receptors suggests a dual role as both an antidepressant and a substance with potential for abuse similar to opioids . Studies have shown that chronic administration of tianeptine can normalize stress-induced alterations in glutamate levels in specific brain regions, indicating its influence on neurochemical pathways associated with stress responses .

Tianeptine's unique characteristics set it apart from other antidepressants. Here are some similar compounds for comparison:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Amitriptyline | Tricyclic Antidepressant | Serotonin and norepinephrine reuptake inhibition | Strong sedative effects |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Selectively inhibits serotonin reuptake | Long half-life |

| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor | Inhibits norepinephrine and dopamine reuptake | Also used for smoking cessation |

| Ketamine | NMDA Receptor Antagonist | Rapidly enhances synaptic connectivity through AMPA receptors | Fast-acting antidepressant |

Tianeptine's lack of affinity for serotonin transporters and its agonistic activity at opioid receptors distinguish it from these compounds, highlighting its unique pharmacological profile .

The synthesis of tianeptine is a multi-step process that has evolved significantly since its initial disclosure in the late 1960s and early 1970s. The compound's unique structure, characterized by a dibenzo[c,f] [1] [2]thiazepine S,S-dioxide core and a seven-carbon heptanoic acid side chain, presents both synthetic challenges and opportunities for innovation. The original methodology developed by Servier Laboratories laid the foundation for subsequent improvements, which have focused on enhancing reaction efficiency, yield, and suitability for large-scale production. This section provides a thorough examination of both classical and optimized synthetic routes, the formation of critical intermediates, and the core reaction mechanisms that underpin tianeptine manufacturing.

Classical Synthesis Pathways

Original Servier Methodology (Ester Hydrolysis and Amination)

The original synthesis of tianeptine, as established by Servier Laboratories, involved a sequence of transformations beginning with the construction of the dibenzo[c,f] [1] [2]thiazepine S,S-dioxide core. The process commenced with the nucleophilic substitution of an aniline derivative onto an aryl sulfonyl chloride, yielding the corresponding aryl sulfonamide. This intermediate underwent ester hydrolysis, followed by chlorination to generate the acyl chloride necessary for subsequent cyclization steps. The pivotal transformation in this route was the Friedel–Crafts acylation, which formed the tricyclic intermediate essential for the unique sultam ring system of tianeptine [2] [3].

Following the formation of the tricyclic core, reduction of the ketone and further chlorination yielded the secondary alkyl chloride—a key precursor to the final product. The introduction of the heptanoic acid side chain was achieved via nucleophilic substitution with ethyl 7-aminoheptanoate, followed by saponification (ester hydrolysis) to afford tianeptine as the sodium salt. This methodology, while robust, involved several steps that required careful control of reaction conditions to ensure the integrity of sensitive intermediates and to maximize overall yield [2] [3].

Intermediate Formation (Dibenzo[c,f]thiazepine Derivatives)

The formation of dibenzo[c,f]thiazepine derivatives is central to the synthesis of tianeptine. The process begins with the assembly of the aromatic sulfonamide, which is then subjected to a sequence of functional group transformations to enable cyclization. The Friedel–Crafts acylation step is particularly critical, as it establishes the seven-membered thiazepine ring fused to the aromatic system. This transformation requires the generation of a suitably reactive acyl chloride and the presence of a Lewis acid catalyst to facilitate electrophilic aromatic substitution [2] [3] [4].

Subsequent reduction and chlorination steps serve to functionalize the core structure, introducing the necessary substituents for downstream transformations. The resulting dibenzo[c,f] [1] [2]thiazepine S,S-dioxide intermediate is not only a key precursor for tianeptine but also serves as a scaffold for the synthesis of related analogues and derivatives. The precise control of reaction conditions during these steps is essential to prevent over-reduction, side reactions, and the formation of undesired byproducts [4].

Table 1. Key Intermediates in the Classical Synthesis of Tianeptine

| Step | Intermediate Name | Structural Features | Purpose in Synthesis |

|---|---|---|---|

| Nucleophilic Substitution | Arylsulfonamide | Sulfonamide linkage, aromatic core | Precursor to cyclization |

| Ester Hydrolysis | Carboxylic Acid Intermediate | Free carboxyl group | Activation for acyl chloride formation |

| Chlorination | Acyl Chloride | Highly reactive acyl chloride | Substrate for Friedel–Crafts acylation |

| Friedel–Crafts Acylation | Tricyclic Ketone Intermediate | Seven-membered thiazepine ring | Core structure formation |

| Reduction/Chlorination | Secondary Alkyl Chloride | Alkyl chloride functionality | Precursor to side chain attachment |

| Nucleophilic Substitution | Ethyl 7-aminoheptanoate Intermediate | Heptanoic acid side chain (esterified) | Introduction of side chain |

| Ester Hydrolysis | Tianeptine Sodium Salt | Free carboxylate, sodium counterion | Final product |

Optimized Synthetic Strategies

Friedel–Crafts Acylation and Chlorination Steps

Advancements in the synthesis of tianeptine have focused on refining key transformations to improve yield, selectivity, and scalability. The Friedel–Crafts acylation, a cornerstone of the synthetic route, has been optimized through the careful selection of solvents, catalysts, and reaction temperatures. The use of more efficient Lewis acids and controlled addition of acyl chloride precursors has minimized side reactions and improved the regioselectivity of ring closure [2] [3].

Chlorination steps, which are necessary for the introduction of the chloro substituent on the aromatic ring and for the functionalization of the tricyclic core, have also been refined. The use of milder chlorinating agents and optimized reaction conditions has reduced the formation of undesired byproducts and improved the overall purity of intermediates. These improvements have facilitated the large-scale production of tianeptine and its analogues, enabling more efficient downstream processing and purification [2] [3] [4].

Scalable Processes for Industrial Production

The transition from laboratory-scale synthesis to industrial manufacturing requires the development of processes that are not only efficient but also reproducible, safe, and cost-effective. Key innovations in the industrial synthesis of tianeptine include the direct addition of the amine moiety to the tianeptine core, bypassing the need for unstable intermediates such as ethyl 7-aminoheptanoate. This modification has resulted in higher yields and greater purity, particularly in large-scale operations [2] [3].

Functional group interconversions have been employed to install the heptanoic acid tail in a more efficient manner, reducing the number of purification steps and minimizing the use of hazardous reagents. The implementation of continuous flow chemistry and automated reaction monitoring has further enhanced the scalability and safety of tianeptine manufacturing. These advancements have enabled the consistent production of high-purity tianeptine sodium salt, suitable for pharmaceutical applications [1] [2].

Table 2. Comparative Yields and Purities in Classical vs. Optimized Synthesis

| Synthesis Approach | Overall Yield (%) | Purity (%) | Key Innovations |

|---|---|---|---|

| Classical (Servier) | 35–45 | 95 | Sequential batch processing |

| Optimized (Modern) | 55–65 | 98 | Direct amine addition, FGIs, flow chemistry |

Key Reaction Mechanisms

Nucleophilic Substitution and Sultam Ring Closure

The nucleophilic substitution of aniline onto an aryl sulfonyl chloride is the first key transformation in the synthesis of tianeptine. This reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a sulfonamide linkage. The subsequent sultam ring closure, achieved through Friedel–Crafts acylation, involves the generation of an acylium ion from the acyl chloride, which then undergoes electrophilic aromatic substitution to form the seven-membered thiazepine ring [2] [3].

This cyclization step is highly dependent on the electronic properties of the aromatic ring and the reactivity of the acyl chloride. The use of strong Lewis acids, such as aluminum chloride, facilitates the formation of the acylium ion and promotes ring closure. The resulting dibenzo[c,f] [1] [2]thiazepine S,S-dioxide core is a distinctive feature of tianeptine and is essential for its biological activity [2] [3] [4].

Beta-Oxidation of Heptanoic Acid Precursors

The installation of the heptanoic acid side chain is another critical aspect of tianeptine synthesis. In the classical route, this is accomplished through the nucleophilic substitution of the tricyclic core with ethyl 7-aminoheptanoate, followed by ester hydrolysis to yield the free carboxylic acid. In optimized processes, alternative strategies have been employed to introduce the side chain more efficiently, including functional group interconversions and direct amine addition [2] [3].

The beta-oxidation of heptanoic acid precursors is a key consideration in the preparation of the side chain. This process involves the stepwise oxidation of the terminal methyl group, resulting in the formation of the carboxylic acid functionality. The use of selective oxidizing agents and protective groups ensures the integrity of the side chain during subsequent synthetic steps. The precise control of reaction conditions during beta-oxidation is essential to prevent over-oxidation and the formation of undesired byproducts [2] [3].

Table 3. Reaction Mechanisms in Tianeptine Synthesis

| Mechanism | Description | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Amine attacks sulfonyl chloride | Aniline, aryl sulfonyl chloride | Arylsulfonamide formation |

| Sultam Ring Closure (Friedel–Crafts) | Electrophilic aromatic substitution forms sultam ring | Acyl chloride, Lewis acid | Dibenzo[c,f] [1] [2]thiazepine core |

| Beta-Oxidation | Oxidation of terminal methyl to carboxylic acid | Oxidizing agents | Heptanoic acid side chain formation |

| Nucleophilic Substitution (Side Chain) | Amine attacks alkyl chloride on tricyclic core | Ethyl 7-aminoheptanoate | Side chain attachment |

| Ester Hydrolysis | Conversion of ester to carboxylic acid | Base (e.g., sodium hydroxide) | Free acid (tianeptine sodium salt) |

Classical Synthesis Pathways

The classical synthesis of tianeptine, as pioneered by Servier Laboratories, remains a foundational methodology in the field of tricyclic antidepressant chemistry. This approach is characterized by a sequence of well-defined steps, each of which contributes to the construction of the complex dibenzo[c,f] [1] [2]thiazepine S,S-dioxide core and the installation of the heptanoic acid side chain. The following subsections provide an in-depth analysis of the original Servier methodology and the formation of key intermediates.

Original Servier Methodology (Ester Hydrolysis and Amination)

The Servier synthesis begins with the preparation of an aryl sulfonyl chloride, which serves as the electrophilic partner for nucleophilic substitution by an aniline derivative. The resulting aryl sulfonamide is then subjected to ester hydrolysis, generating a carboxylic acid intermediate that can be converted to the corresponding acyl chloride. This transformation is typically achieved using thionyl chloride or similar chlorinating agents, which facilitate the subsequent Friedel–Crafts acylation step [2] [3].

The Friedel–Crafts acylation is a pivotal transformation in the Servier synthesis, as it establishes the seven-membered thiazepine ring that is characteristic of tianeptine. The use of a strong Lewis acid, such as aluminum chloride, promotes the formation of the acylium ion and facilitates electrophilic aromatic substitution. The resulting tricyclic ketone intermediate is then reduced and chlorinated to yield the secondary alkyl chloride, which is poised for nucleophilic substitution with ethyl 7-aminoheptanoate [2] [3].

The final steps of the Servier synthesis involve the introduction of the heptanoic acid side chain via nucleophilic substitution, followed by ester hydrolysis to generate the free carboxylic acid. The product is typically isolated as the sodium salt, which exhibits favorable physicochemical properties for pharmaceutical applications [2] [3].

Intermediate Formation (Dibenzo[c,f]thiazepine Derivatives)

The formation of dibenzo[c,f]thiazepine derivatives is a critical aspect of the classical synthesis of tianeptine. The process begins with the assembly of the aromatic sulfonamide, which is then transformed into the corresponding carboxylic acid via ester hydrolysis. The generation of the acyl chloride enables the key Friedel–Crafts acylation, which forms the seven-membered thiazepine ring fused to the aromatic system [2] [3] [4].

Subsequent reduction and chlorination steps serve to functionalize the core structure, introducing the necessary substituents for downstream transformations. The resulting dibenzo[c,f] [1] [2]thiazepine S,S-dioxide intermediate is not only a key precursor for tianeptine but also serves as a scaffold for the synthesis of related analogues and derivatives. The precise control of reaction conditions during these steps is essential to prevent over-reduction, side reactions, and the formation of undesired byproducts [4].

Table 4. Classical Synthesis Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Aniline, aryl sulfonyl chloride | 85–90 | High yield, robust reaction |

| Ester Hydrolysis | Base (e.g., sodium hydroxide) | 80–85 | Mild conditions preferred |

| Chlorination | Thionyl chloride | 75–80 | Controlled addition required |

| Friedel–Crafts Acylation | Aluminum chloride, acyl chloride | 60–70 | Key step, sensitive to moisture |

| Reduction/Chlorination | Reducing agent, chlorinating agent | 65–75 | Avoid over-reduction |

| Nucleophilic Substitution | Ethyl 7-aminoheptanoate | 70–80 | Instability of intermediate a concern |

| Ester Hydrolysis | Base (e.g., sodium hydroxide) | 85–90 | Final step, high yield |

Optimized Synthetic Strategies

The drive to improve the synthesis of tianeptine has led to the development of optimized strategies that address the limitations of the classical methodology. These advancements have focused on enhancing reaction efficiency, yield, and scalability, while minimizing the formation of byproducts and the use of hazardous reagents. The following subsections provide a detailed analysis of the key innovations in the synthesis of tianeptine.

Friedel–Crafts Acylation and Chlorination Steps

The Friedel–Crafts acylation, while central to the synthesis of tianeptine, presents several challenges in terms of regioselectivity and byproduct formation. Optimized protocols have employed more efficient Lewis acids, such as boron trifluoride etherate, and have utilized controlled addition of acyl chloride precursors to minimize side reactions. The choice of solvent, temperature, and reaction time has also been systematically investigated to maximize yield and selectivity [2] [3].

Chlorination steps have been refined through the use of milder chlorinating agents, such as phosphorus oxychloride or N-chlorosuccinimide, which offer greater control over the degree of chlorination and reduce the risk of over-chlorination. These improvements have resulted in higher purity of intermediates and have facilitated downstream processing and purification [2] [3] [4].

Scalable Processes for Industrial Production

The scalability of tianeptine synthesis is a critical consideration for industrial manufacturing. Innovations in process chemistry have focused on the direct addition of the amine moiety to the tianeptine core, bypassing the need for unstable intermediates such as ethyl 7-aminoheptanoate. This modification has resulted in higher yields and greater purity, particularly in large-scale operations [2] [3].

Functional group interconversions have been employed to install the heptanoic acid tail in a more efficient manner, reducing the number of purification steps and minimizing the use of hazardous reagents. The implementation of continuous flow chemistry and automated reaction monitoring has further enhanced the scalability and safety of tianeptine manufacturing. These advancements have enabled the consistent production of high-purity tianeptine sodium salt, suitable for pharmaceutical applications [1] [2].

Table 5. Process Improvements in Optimized Synthesis

| Innovation | Impact on Synthesis | Yield Improvement (%) | Purity Improvement (%) |

|---|---|---|---|

| Direct amine addition | Higher yield, fewer steps | +10–15 | +2–3 |

| Functional group interconversions | Efficient side chain installation | +5–10 | +1–2 |

| Milder chlorination agents | Reduced byproducts | +3–5 | +1–2 |

| Continuous flow chemistry | Enhanced scalability | +5–10 | +1–2 |

Key Reaction Mechanisms

The synthesis of tianeptine is underpinned by several fundamental reaction mechanisms, each of which plays a critical role in the construction of the final molecule. The following subsections provide a detailed analysis of the nucleophilic substitution, sultam ring closure, and beta-oxidation mechanisms that are central to tianeptine manufacturing.

Nucleophilic Substitution and Sultam Ring Closure

The nucleophilic substitution of aniline onto an aryl sulfonyl chloride is a classic example of nucleophilic aromatic substitution, in which the lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds via the formation of a tetrahedral intermediate, which collapses to expel chloride ion and form the sulfonamide linkage [2] [3].

The sultam ring closure, achieved through Friedel–Crafts acylation, involves the generation of an acylium ion from the acyl chloride in the presence of a Lewis acid. The acylium ion acts as a potent electrophile, undergoing electrophilic aromatic substitution with the activated aromatic ring to form the seven-membered thiazepine ring. This cyclization step is highly dependent on the electronic properties of the aromatic ring and the reactivity of the acyl chloride [2] [3] [4].

Table 6. Mechanistic Steps in Sultam Ring Closure

| Step | Mechanistic Details | Key Intermediates |

|---|---|---|

| Acyl chloride formation | Chlorination of carboxylic acid | Acyl chloride |

| Acylium ion generation | Lewis acid catalysis | Acylium ion |

| Electrophilic aromatic substitution | Attack on aromatic ring, ring closure | Cyclized ketone intermediate |

Beta-Oxidation of Heptanoic Acid Precursors

The beta-oxidation of heptanoic acid precursors is a key step in the preparation of the side chain for tianeptine. This process involves the stepwise oxidation of the terminal methyl group to a carboxylic acid, typically using selective oxidizing agents such as potassium permanganate or chromium trioxide. Protective groups may be employed to shield sensitive functionalities during oxidation, ensuring the integrity of the side chain [2] [3].

The installation of the heptanoic acid side chain is accomplished via nucleophilic substitution of the tricyclic core with the appropriate amine or amino acid derivative, followed by ester hydrolysis to yield the free carboxylic acid. The precise control of reaction conditions during beta-oxidation is essential to prevent over-oxidation and the formation of undesired byproducts [2] [3].

Table 7. Beta-Oxidation Steps and Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation of methyl group | Potassium permanganate | Carboxylic acid formation |

| Protection of functionalities | Protective groups (e.g., TBDMS) | Preservation of side chain integrity |

| Nucleophilic substitution | Amino acid derivative | Side chain attachment |

| Ester hydrolysis | Base (e.g., sodium hydroxide) | Free carboxylic acid |

Research Findings and Data Integration

Recent research has provided valuable insights into the structure–activity relationships, synthetic optimization, and industrial scalability of tianeptine manufacturing. Studies have demonstrated that the optimal length of the heptanoic acid side chain is critical for biological activity, with deviations from the six-methylene linker structure resulting in diminished efficacy. The presence of the terminal carboxylic acid group is also essential, as alkyl chains and tertiary amine tails are not tolerated in this context [2] [3].

The position and nature of substituents on the aromatic ring have been shown to influence both synthetic efficiency and biological activity. Chlorine substitution at the C3 position is optimal, while modifications at other positions generally result in reduced activity. The electron-donating properties of the sulfonamide sulfur atom at C5 are also important for maintaining the desired pharmacological profile [2] [3] [4].

Advancements in synthetic methodology, including the use of direct amine addition, functional group interconversions, and continuous flow chemistry, have significantly improved the yield and purity of tianeptine. These innovations have enabled the large-scale production of pharmaceutical-grade tianeptine sodium salt, meeting the stringent requirements of regulatory agencies and ensuring the availability of high-quality material for clinical use [1] [2].

Table 8. Summary of Key Research Findings

| Research Focus | Key Findings | Impact on Synthesis/Manufacturing |

|---|---|---|

| Side chain length | Six methylene linkers optimal | Guides precursor selection |

| Terminal functional group | Carboxylic acid essential | Informs synthetic design |

| Aromatic substitution | C3 chlorine optimal, C5 electron-donating | Influences core synthesis |

| Synthetic methodology | Direct amine addition, FGIs, flow chemistry | Improved yield, purity, scalability |

| Industrial scalability | Continuous process, automated monitoring | Enhanced safety, reproducibility |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

0T493YFU8O

AKU7QFL9ZT

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Health Hazard

Other CAS

191172-75-5

72797-41-2

66981-73-5

Absorption Distribution and Excretion

Eliminated with bile as glucuronide and glutamine conjugates.

0.8 L/kg (0.77 +/- 0.31 L/kg)

Rapidly cleared by the kidneys.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Kole MH, Swan L, Fuchs E: The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. Eur J Neurosci. 2002 Sep;16(5):807-16. [PMID:12372016]

Sohn W, Lee OY, Kwon JG, Park KS, Lim YJ, Kim TH, Jung SW, Kim JI: Tianeptine vs amitriptyline for the treatment of irritable bowel syndrome with diarrhea: a multicenter, open-label, non-inferiority, randomized controlled study. Neurogastroenterol Motil. 2012 Sep;24(9):860-e398. doi: 10.1111/j.1365-2982.2012.01945.x. Epub 2012 Jun 11. [PMID:22679908]

Reagan LP, Hendry RM, Reznikov LR, Piroli GG, Wood GE, McEwen BS, Grillo CA: Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala. Eur J Pharmacol. 2007 Jun 22;565(1-3):68-75. doi: 10.1016/j.ejphar.2007.02.023. Epub 2007 Feb 20. [PMID:17368617]

Delbende C, Contesse V, Mocaer E, Kamoun A, Vaudry H: The novel antidepressant, tianeptine, reduces stress-evoked stimulation of the hypothalamo-pituitary-adrenal axis. Eur J Pharmacol. 1991 Sep 24;202(3):391-6. [PMID:1660816]

Cooper CM, Whiting DA, Cowen PJ, Harmer CJ: Tianeptine in an experimental medicine model of antidepressant action. J Psychopharmacol. 2015 May;29(5):582-90. doi: 10.1177/0269881115573810. Epub 2015 Mar 10. [PMID:25759404]

Fromenty B, Freneaux E, Labbe G, Deschamps D, Larrey D, Letteron P, Pessayre D: Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice. Biochem Pharmacol. 1989 Nov 1;38(21):3743-51. [PMID:2597170]

Grislain L, Gele P, Bertrand M, Luijten W, Bromet N, Salvadori C, Kamoun A: The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metab Dispos. 1990 Sep-Oct;18(5):804-8. [PMID:1981739]

Salvadori C, Ward C, Defrance R, Hopkins R: The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration. Fundam Clin Pharmacol. 1990;4(1):115-25. [PMID:2341111]

Szafarz M, Wencel A, Pociecha K, Fedak FA, Wlaz P, Wyska E: Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn Schmiedebergs Arch Pharmacol. 2018 Feb;391(2):185-196. doi: 10.1007/s00210-017-1448-2. Epub 2017 Dec 12. [PMID:29230490]

McEwen BS, Chattarji S, Diamond DM, Jay TM, Reagan LP, Svenningsson P, Fuchs E: The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Mol Psychiatry. 2010 Mar;15(3):237-49. doi: 10.1038/mp.2009.80. Epub 2009 Aug 25. [PMID:19704408]

Royer RJ, Albin H, Barrucand D, Salvadori-Failler C, Kamoun A: Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors. Clin Neuropharmacol. 1988;11 Suppl 2:S90-6. [PMID:3180120]

Gassaway MM, Rives ML, Kruegel AC, Javitch JA, Sames D: The atypical antidepressant and neurorestorative agent tianeptine is a mu-opioid receptor agonist. Transl Psychiatry. 2014 Jul 15;4:e411. doi: 10.1038/tp.2014.30. [PMID:25026323]

Samuels BA, Nautiyal KM, Kruegel AC, Levinstein MR, Magalong VM, Gassaway MM, Grinnell SG, Han J, Ansonoff MA, Pintar JE, Javitch JA, Sames D, Hen R: The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor. Neuropsychopharmacology. 2017 Sep;42(10):2052-2063. doi: 10.1038/npp.2017.60. Epub 2017 Mar 17. [PMID:28303899]

Datla KP, Curzon G: Behavioural and neurochemical evidence for the decrease of brain extracellular 5-HT by the antidepressant drug tianeptine. Neuropharmacology. 1993 Sep;32(9):839-45. [PMID:7694170]

Sonawalla S, Chakraborty N, Parikh R: Treatment of major depression and anxiety with the selective serotonin re-uptake enhancer tianeptine in the outpatient psychiatric care setting of India. J Indian Med Assoc. 2003 Feb;101(2):116-7, 124. [PMID:12841497]

Dziedzicka-Wasylewska M, Rogoz Z, Skuza G, Dlaboga D, Maj J: Effect of repeated treatment with tianeptine and fluoxetine on central dopamine D(2) /D(3) receptors. Behav Pharmacol. 2002 Mar;13(2):127-38. [PMID:11981225]

Tianeptine

Tianeptine properties

The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation

Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method

Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model

Anxiety- rather than depression-like behavior is associated with adult neurogenesis in a female mouse model of higher trait anxiety- and comorbid depression-like behavior

Antidepressants: Past, Present and Future

TIANEPTINE DRUG INFORMATION

Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine

Management of Respiratory Depression from Tianeptine Overdose with Naloxone

HMDB, Tianeptine Metabocard

Targeting opioid receptor signalling in depression: do we need selective kappa opioid receptor antagonists?

The kappa opioid receptor: from addiction to depression, and back